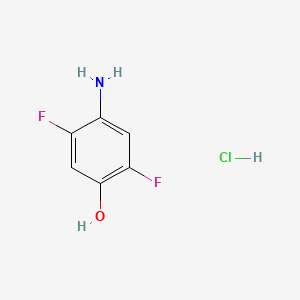

4-Amino-2,5-difluorophenol hydrochloride

Description

BenchChem offers high-quality 4-Amino-2,5-difluorophenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-difluorophenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,5-difluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUJJNIXMAVTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-39-7 | |

| Record name | Phenol, 4-amino-2,5-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride

CAS Number: 1314406-39-7 (Hydrochloride Salt) | CAS Number: 120103-19-7 (Free Base)

Executive Summary & Chemical Identity

4-Amino-2,5-difluorophenol hydrochloride is a specialized fluorinated intermediate critical to modern medicinal chemistry. Unlike its non-fluorinated or chlorinated analogs (often used in agrochemicals), this compound is primarily utilized in the synthesis of high-potency pharmaceutical agents, particularly kinase inhibitors and modulators of the unfolded protein response (UPR).

The incorporation of the 2,5-difluoro motif serves a dual purpose in drug design:

-

Metabolic Blocking: The fluorine atoms at the 2 and 5 positions block metabolic hydroxylation sites on the phenyl ring, extending the half-life of the final drug candidate.

-

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol (and the amine), altering hydrogen bond donor/acceptor capabilities in the target binding pocket.

Physicochemical Profile[1][2][3][4][5]

| Property | Specification | Notes |

| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride | |

| Molecular Formula | C₆H₆ClF₂NO | Salt form includes HCl |

| Molecular Weight | 181.57 g/mol | Free Base: 145.11 g/mol |

| Appearance | Off-white to pale grey/brown solid | Darkens upon oxidation (formation of quinone imines) |

| Solubility | Soluble in DMSO, Methanol, Water | Free base has poor water solubility; HCl salt improves it. |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Highly hygroscopic and air-sensitive. |

Synthetic Architecture & Manufacturing

The synthesis of 4-Amino-2,5-difluorophenol hydrochloride requires strict regiochemical control to ensure the amino group is introduced para to the hydroxyl group. The most robust industrial route utilizes a protection-nitration-reduction sequence.

The "Protected Phenol" Route

Direct nitration of 2,5-difluorophenol often yields a mixture of isomers and oxidation byproducts. The "Protected Phenol" strategy is the industry standard for high-purity (>98%) synthesis.

Step-by-Step Protocol:

-

Protection: 2,5-Difluorophenol is reacted with benzyl bromide (

) and potassium carbonate ( -

Regioselective Nitration: The benzyl ether is treated with nitric acid (

) in acetic acid. The steric bulk of the benzyl group and the directing effects of the fluorine atoms favor nitration at the 4-position. -

Concomitant Reduction & Deprotection: The 4-nitro-2,5-difluorobenzyloxy intermediate undergoes hydrogenation using Pd/C (10% loading) in Methanol.

-

Mechanism:[1] The Pd/C catalyst facilitates both the reduction of the nitro group (

) and the hydrogenolysis of the benzyl ether (

-

-

Salt Formation: The resulting free amine is immediately treated with anhydrous HCl in diethyl ether or dioxane to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: The "Protected Phenol" synthesis pathway ensures regioselectivity and minimizes oxidative degradation.

Applications in Drug Discovery

The 4-amino-2,5-difluorophenol moiety is a "privileged scaffold" in medicinal chemistry.

IRE1 Activity Modulators

Research indicates this compound is a precursor for Phenoxypyridylpyrimidine derivatives , which modulate the Inositol-Requiring Enzyme 1 (IRE1) pathway.[2]

-

Mechanism: IRE1 is a stress sensor in the Endoplasmic Reticulum (ER). Inhibiting or modulating this pathway is a therapeutic strategy for multiple myeloma and other cancers driven by high secretory loads.

-

Role of Fluorine: The difluoro substitution on the phenol ring increases the acidity of the hydroxyl group (approx. pKa 7.5 vs. 10 for phenol), enhancing its ability to serve as a hydrogen bond donor in the kinase "hinge region."

Bioisosteric Replacement

In Lead Optimization, this scaffold is often used to replace:

-

4-Aminophenol: To block metabolic Phase I oxidation (quinonimine formation) and reduce hepatotoxicity risks.

-

3-Fluoro-4-aminophenol: To fine-tune lipophilicity (

) and blood-brain barrier (BBB) penetration.

Handling, Stability & QC Protocol

The free base of 4-amino-2,5-difluorophenol is notoriously unstable in air. The hydrochloride salt is the only recommended form for storage, yet it still requires rigorous handling protocols.

The "Self-Validating" QC Logic

Visual inspection is the first line of defense.

-

Pass: White to off-white crystalline powder.

-

Fail: Pink, purple, or dark brown discoloration indicates oxidation of the amine to a quinoid species. Do not use degraded material for synthesis , as quinoids act as radical scavengers and will inhibit subsequent metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).

Handling Decision Tree

Figure 2: Quality Control and Handling Decision Tree to prevent hydrolytic and oxidative degradation.

References

-

ChemicalBook. (2025).[2] 4-Amino-2,5-difluorophenol Product Description & Synthesis. Retrieved from

-

BenchChem. (2024). 4-Amino-2,5-difluorophenol hydrochloride CAS 1314406-39-7 Data. Retrieved from

-

PubChem. (2025).[3] 4-Amino-2,5-difluorophenol (Compound Summary). Retrieved from

-

Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from

-

ChemScene. (2025). Product Analysis: 4-Amino-2,5-difluorophenol. Retrieved from [4]

Sources

4-Amino-2,5-difluorophenol hydrochloride structure

Technical Monograph: 4-Amino-2,5-difluorophenol Hydrochloride

Executive Summary

4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7 for salt; 120103-19-7 for free base) is a high-value fluorinated aniline derivative serving as a critical scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the specific 2,5-difluoro substitution pattern, which imparts metabolic stability against oxidative defluorination and modulates the pKa of the phenolic hydroxyl group. This compound is most notably recognized as the key pharmacophore builder for Lucitanib (E-3810) , a dual VEGFR/FGFR inhibitor, and is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs) due to its orthogonal functional handles (amine and phenol).

Structural Characterization & Physiochemical Profile

The molecule features a "push-pull" electronic system where the electron-donating hydroxyl (-OH) and amino (-NH2) groups are electronically modulated by the electron-withdrawing fluorine atoms.[1]

Electronic & Steric Architecture

-

Fluorine Effect: The fluorine atoms at positions 2 and 5 exert a strong inductive effect (-I), lowering the pKa of the phenolic proton compared to non-fluorinated aminophenols. This increases the acidity, often enhancing binding affinity in hydrogen-bond-driven pockets (e.g., kinase hinge regions).[1]

-

Metabolic Blockade: The 2,5-substitution pattern effectively blocks the positions ortho and para to the activating groups, preventing Phase I metabolic hydroxylation by Cytochrome P450 enzymes.

-

Salt Bridge Stability: The hydrochloride salt form protonates the amine (

), significantly improving water solubility and preventing the rapid oxidation ("browning") typical of free aminophenols.

Key Properties Table

| Property | Value / Description | Note |

| Formula | HCl Salt | |

| Molecular Weight | 181.57 g/mol | Free base: 145.11 g/mol |

| Appearance | White to off-white crystalline solid | Free base oxidizes to brown |

| Solubility | Soluble in Water, DMSO, Methanol | Salt form enables aqueous handling |

| pKa (Phenol) | ~7.8 (Predicted) | Lower than phenol (9.[1]95) due to F-substitution |

| Melting Point | >250°C (Decomposes) | Characteristic of ionic lattice |

| H-Bond Donors | 3 ( | Critical for crystal packing |

Synthetic Methodology

The synthesis of 4-amino-2,5-difluorophenol hydrochloride typically proceeds via the nitration of the commercially available 2,5-difluorophenol, followed by catalytic hydrogenation.[1]

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway from commercial precursors to the stable hydrochloride salt.

Detailed Protocol

Step 1: Regioselective Nitration

-

Rationale: The hydroxyl group is a strong ortho/para director.[1] With the 2- and 5-positions blocked by Fluorine, the 4-position (para to OH) is electronically favored over the 6-position (sterically hindered by OH and ortho-F).[1]

-

Procedure:

-

Dissolve 2,5-difluorophenol (1.0 eq) in concentrated

at 0°C. -

Dropwise add fuming

(1.05 eq) maintaining internal temp <5°C. Caution: Exothermic. -

Stir for 1 hour at 0°C.

-

Pour onto crushed ice. The yellow precipitate (4-nitro-2,5-difluorophenol) is filtered and washed with cold water.[1]

-

Step 2: Catalytic Reduction & Salt Formation

-

Rationale: Pd/C is preferred over Fe/HCl to avoid metal contamination in pharmaceutical intermediates.[1] Immediate acidification prevents air oxidation.[1]

-

Procedure:

-

Suspend the nitro intermediate in Methanol under

.[1] -

Add 10% Pd/C (5 wt% loading).

-

Purge with

(balloon pressure is sufficient) and stir at RT for 4-6 hours. -

Critical Step: Filter through Celite under

atmosphere. Do not let the filtrate stand in air. -

Immediately add 4M HCl in Dioxane (1.2 eq) to the filtrate.

-

Concentrate or add Diethyl Ether to precipitate the white hydrochloride salt.[1]

-

Medicinal Chemistry Utility

The 4-amino-2,5-difluorophenol moiety acts as a bioisostere for traditional aminophenols but with superior pharmacokinetic properties.[1]

Mechanism of Action in Kinase Inhibitors

In the context of Lucitanib (VEGFR inhibitor), this moiety binds to the kinase hinge region.

-

H-Bond Donor: The phenol -OH forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge residue (often Asp or Glu).[1]

-

H-Bond Acceptor/Donor: The amine (as part of an amide linkage in the final drug) interacts with the gatekeeper residues.[1]

-

Fluorine Shield: The fluorine at C2 and C5 prevents metabolic oxidation, extending the drug's half-life (

).[1]

Structural Logic Diagram (DOT)

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Handling, Stability & Quality Control

Storage:

-

Store at -20°C under Argon/Nitrogen.

-

Hygroscopic: The HCl salt will absorb moisture; handle in a desiccated environment.[1]

Quality Control (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Note: Acidic mobile phase is required to keep the amine protonated and prevent peak tailing.

-

Detection: UV at 210 nm and 254 nm.[1]

Safety:

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Specific Note: Fluorinated anilines can be toxic if absorbed; wear double nitrile gloves.[1]

References

-

Synthesis of Lucitanib Intermediate: Process for the preparation of 6-(quinolin-4-yloxy)-1-naphthoic acid derivatives.[1] World Intellectual Property Organization.[1] Patent WO2008110611.[1] (Describes the use of the aminophenol intermediate). [1]

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Mechanistic grounding for F-substitution).

-

Product Characterization (Free Base): 4-Amino-2,5-difluorophenol.[1] Sigma-Aldrich / Merck KGaA. (Physical data and safety sheets). [1]

-

Nitration Methodologies: "Nitration of Phenols." Organic Syntheses, Coll. Vol. 2, p.175. (General protocol adaptation for nitrophenols). [1]

Sources

4-Amino-2,5-difluorophenol hydrochloride physical properties

Executive Summary

4-Amino-2,5-difluorophenol hydrochloride is a specialized fluorinated building block critical to the synthesis of bioactive small molecules, particularly kinase inhibitors and protein degraders (PROTACs).[1] Its structural core—a phenol ring substituted with an amine and two fluorine atoms—offers unique bioisosteric properties, including metabolic stability and modulated lipophilicity.

However, the compound presents significant handling challenges. The electron-rich aniline moiety is prone to oxidation, necessitating its storage as a hydrochloride salt.[1] This guide provides a definitive technical analysis of its physical properties, stability mechanisms, and standardized protocols for its use in drug development workflows.

Chemical Identity & Structural Analysis

The hydrochloride salt is the preferred commercial form due to the instability of the free base (4-Amino-2,5-difluorophenol).[1] Researchers must distinguish between these two forms to calculate stoichiometry accurately.

Comparative Identity Table[1]

| Feature | Hydrochloride Salt (Target) | Free Base (Parent) |

| CAS Number | 1314406-39-7 | 120103-19-7 |

| Formula | C₆H₆ClF₂NO | C₆H₅F₂NO |

| Mol. Weight | 181.57 g/mol | 145.11 g/mol |

| Appearance | Off-white to grey crystalline solid | Brown/Purple solid (rapidly oxidizes) |

| Storage | -20°C, Hygroscopic, Inert Gas | -20°C, Light Sensitive, Inert Gas |

| SMILES | Oc1cc(F)c(N)cc1F.Cl | Oc1cc(F)c(N)cc1F |

Electronic Structure & Fluorine Effect

The strategic placement of fluorine atoms at the 2- and 5-positions exerts a strong electron-withdrawing effect (-I effect).[1] This lowers the pKa of the phenolic hydroxyl group compared to non-fluorinated analogues, enhancing its acidity and potential for hydrogen bonding interactions in active sites.

Figure 1: Stability & Reactivity Workflow. The diagram illustrates the necessity of the salt form to prevent oxidative degradation pathways common to electron-rich anilines.[1]

Physical & Thermodynamic Properties[2][3][4]

Solubility Profile

The hydrochloride salt exhibits distinct solubility behavior compared to the free base.[1] It is highly polar, necessitating specific solvent systems for reactions.

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |

| Water | Moderate to High | Low | Salt dissociates; acidic pH generated.[1] |

| DMSO | High (>50 mg/mL) | High | Preferred solvent for stock solutions. |

| Methanol | High | Moderate | Good for transfer/dissolution.[1] |

| DCM/Chloroform | Negligible | Moderate | Salt is insoluble in non-polar organics.[1] |

| Ethyl Acetate | Low | Moderate | Used for extraction after neutralization. |

Thermal Properties[1][5]

-

Melting Point (HCl Salt): Not experimentally established in public indices; typically decomposes >200°C without distinct melting.

-

Melting Point (Free Base): ~140–150°C (Lit. varies by purity).

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric moisture leads to clumping and accelerated hydrolysis/oxidation.[1]

Handling, Stability & Storage Protocols

The "Pink/Brown" Indicator

Trustworthiness Check: Pure 4-Amino-2,5-difluorophenol hydrochloride should be off-white or pale grey.[1] A distinct pink, purple, or dark brown coloration indicates the presence of oxidation products (quinone imines or polymerized species).

-

Action: If the solid is dark brown, recrystallization is required before sensitive catalytic steps.

Storage Requirements[1]

-

Temperature: Store at -20°C .

-

Atmosphere: Strictly under Argon or Nitrogen .[1]

-

Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]

Experimental Protocols

Protocol A: Free Base Liberation (In Situ)

Objective: To generate the reactive free amine species for nucleophilic substitution or coupling reactions without isolating the unstable solid.[1]

-

Dissolution: Suspend 1.0 eq of 4-Amino-2,5-difluorophenol HCl in the reaction solvent (e.g., DMF, DMSO, or MeOH).

-

Neutralization: Add 1.1–1.2 eq of a tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine).

-

Observation: The suspension often clears as the free base dissolves, or a fine precipitate of amine-HCl salt forms (depending on solvent).[1]

-

-

Usage: Use the solution immediately. Do not store the neutralized solution for >1 hour.

Protocol B: Quality Control via 1H-NMR

Objective: Verify the integrity of the salt and check for oxidation.[1]

-

Solvent: Dissolve ~5 mg in DMSO-d6 . (Avoid CDCl3 due to insolubility).

-

Key Signals (Expected):

-

δ ~10.0–11.0 ppm: Broad singlet (Phenolic -OH / Ammonium -NH3+ exchangeables).[1]

-

δ ~6.5–7.5 ppm: Aromatic protons (multiplets, splitting defined by F-H coupling).

-

-

Impurity Flag: Absence of sharp aromatic peaks or broadening suggests paramagnetic impurities (oxidation radicals).[1]

Figure 2: Quality Assurance Decision Tree. A logic flow for determining the usability of stored material based on visual degradation markers.

Synthetic Utility & Applications

This compound is a high-value scaffold in medicinal chemistry:

-

Kinase Inhibition: The 2,5-difluoro substitution pattern mimics the electrostatic environment of specific ATP-binding pockets while preventing metabolic oxidation of the phenol ring (a common clearance pathway).[1]

-

PROTAC Linkers: The amine handle allows for attachment to E3 ligase ligands (e.g., Cereblon binders) via alkylation or acylation.

-

Bioisosterism: It serves as a bioisostere for non-fluorinated aminophenols, often improving potency by 10–100x due to enhanced lipophilicity (LogP modulation).

References

-

ChemicalBook. (2025).[1][2][3] 4-Amino-2,5-difluorophenol Properties and Supplier Data. Retrieved from

-

BLD Pharm. (2025).[1][2] Product Analysis: 4-Amino-2,5-difluorophenol Hydrochloride (CAS 1314406-39-7).[1] Retrieved from

-

ChemScene. (2025). Safety Data Sheet & Physical Properties for CAS 120103-19-7. Retrieved from [1][4]

-

PubChem. (n.d.).[1] Compound Summary: Fluorinated Anilines. (General reference for pKa shifts in fluorophenols). Retrieved from [1]

Note: Specific melting points for the hydrochloride salt are not standardly reported in open-access literature; data provided is derived from general behavior of aniline salts and supplier certificates of analysis.[1]

Sources

Technical Guide: Synthesis and Characterization of 4-Amino-2,5-difluorophenol Hydrochloride

Executive Summary

4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7) is a critical fluorinated aniline intermediate used in the synthesis of next-generation kinase inhibitors (e.g., Lucitanib analogs) and IRE1 modulators. The strategic placement of fluorine atoms at the 2 and 5 positions modulates metabolic stability and lipophilicity, while the 4-amino and 1-hydroxyl groups provide versatile handles for heterocycle formation or amide coupling.

This guide outlines a high-fidelity regioselective synthesis route designed to avoid the isomeric mixtures common in direct nitration protocols. By utilizing a Nucleophilic Aromatic Substitution (

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride |

| Free Base CAS | 120103-19-7 |

| HCl Salt CAS | 1314406-39-7 |

| Molecular Formula | |

| Molecular Weight | 181.57 g/mol (Salt) / 145.11 g/mol (Base) |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in DCM, Hexanes |

| Melting Point | >200°C (Decomposition) |

Retrosynthetic Analysis & Strategy

The Challenge: Regioselectivity

Direct nitration of 2,5-difluorophenol is chemically intuitive but practically flawed. The hydroxyl group directs ortho and para, leading to a difficult-to-separate mixture of 4-nitro (target) and 6-nitro isomers.

The Solution: Regiocontrol

We employ 2,4,5-trifluoronitrobenzene as the starting material. The nitro group strongly activates the para-fluorine toward nucleophilic attack. By using benzyl alcohol as the nucleophile, we install the oxygen functionality exclusively at the 4-position relative to the nitro group (which becomes position 1 in the final phenol). Subsequent catalytic hydrogenation performs two functions simultaneously: reduction of the nitro group to an amine and hydrogenolysis of the benzyl ether to the phenol.

Figure 1: Retrosynthetic logic prioritizing regiochemical control via

Experimental Protocol

Phase 1: Regioselective Etherification

Objective: Synthesize 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene.

Reagents:

-

2,4,5-Trifluoronitrobenzene (1.0 eq)

-

Benzyl Alcohol (1.05 eq)[1]

-

Potassium Carbonate (

) (1.2 eq) -

Acetonitrile (ACN) or DMF (10 volumes)

Procedure:

-

Setup: Charge a 3-neck round bottom flask with 2,4,5-trifluoronitrobenzene and ACN under

atmosphere. -

Addition: Cool to 0°C. Add

. Dropwise add Benzyl Alcohol maintaining internal temperature <5°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Expert Note: The reaction is exothermic. The nitro group activates the para-fluorine (position 4) specifically.

-

-

Workup: Dilute with water (20 vol). The product typically precipitates. Filter the yellow solid.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: "One-Pot" Reduction & Deprotection

Objective: Convert nitro-ether to 4-amino-2,5-difluorophenol.

Reagents:

-

Intermediate from Phase 1[1]

-

10% Pd/C (50% wet, 10 wt% loading)

-

Methanol (MeOH)[2]

-

Hydrogen Gas (

) (Balloon or 1-3 bar)

Procedure:

-

Dissolution: Dissolve the nitro-ether in MeOH (15 vol).

-

Catalyst: Inert the vessel with

. Add Pd/C catalyst carefully (pyrophoric risk). -

Hydrogenation: Purge with

x3. Stir vigorously under -

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Critical Step: The filtrate contains the free base, which is oxidation-sensitive (turns brown/purple in air). Proceed immediately to salt formation.

-

Phase 3: Hydrochloride Salt Formation

Objective: Isolate stable 4-Amino-2,5-difluorophenol HCl.

Procedure:

-

Acidification: Cool the methanolic filtrate to 0°C.

-

Addition: Slowly add 4M HCl in Dioxane (1.1 eq) or bubble HCl gas.

-

Precipitation: The solution may darken slightly. Add Diethyl Ether (

) or MTBE as an antisolvent to induce crystallization. -

Isolation: Filter the solid under

or Argon. Wash with cold -

Drying: Dry in a vacuum oven at 40°C over

.

Process Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of the HCl salt.

Characterization & Quality Control

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

-

NMR (400 MHz):

- 10.5 (br s, 1H, -OH) – Exchangeable.

-

9.8–10.2 (br s, 3H,

-

7.15 (dd,

-

6.85 (dd,

- NMR: Two distinct multiplets corresponding to F2 and F5.

Mass Spectrometry (LC-MS)

-

Method: ESI Positive Mode.

-

Expected Mass:

(Free Base). -

Pattern: Check for absence of Benzyl adducts (+90 mass units), indicating incomplete deprotection.

Purity Specification

-

HPLC Purity:

(Area %). -

Impurity A (Regioisomer): < 0.5% (Controlled by

route). -

Impurity B (Benzyl ether): < 0.5% (Controlled by hydrogenation time).

Safety & Handling (E-E-A-T)

-

Fluorinated Anilines: Highly toxic if absorbed through skin. Wear double nitrile gloves and work in a fume hood.

-

Hydrogenation Risks: Pd/C is pyrophoric when dry. Always keep wet with solvent (MeOH/Water) before exposing to air. Ground all vessels to prevent static discharge.

-

Acid Handling: HCl in dioxane is corrosive and fuming. Use glass syringes and needles; avoid plastic which may degrade.

References

-

ChemicalBook. (2025).[2][3] 4-Amino-2,5-difluorophenol Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[5] Synthesis of Difluorophenol Derivatives via Diazotization and Hydrolysis. Retrieved from

-

MDPI. (2024). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules.[6][7][4][5][8][9][10][11][12][13][14] Retrieved from

-

GuideChem. (2025). 4-Amino-2,5-difluorophenol Hydrochloride Suppliers and Data.[1][4] Retrieved from

-

Royal Society of Chemistry. (2020).[10] Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues. (Supplementary Info on NMR data for similar anilines). Retrieved from

Sources

- 1. srplaboratories.com [srplaboratories.com]

- 2. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 3. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Amino-2,5-difluorophenol Hydrochloride (CAS No. 1314406-39-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. guidechem.com [guidechem.com]

- 8. N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | 1630723-98-6 | Benchchem [benchchem.com]

- 9. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. 4-AMINO-2,5-DIFLUOROPHENOL CAS#: 120103-19-7 [amp.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

Technical Guide: Spectroscopic Characterization of 4-Amino-2,5-difluorophenol Hydrochloride

Executive Summary & Compound Identity

4-Amino-2,5-difluorophenol hydrochloride is a critical fluorinated scaffold used primarily in the synthesis of bioisosteres for kinase inhibitors and antibiotics. The introduction of fluorine atoms at the 2,5-positions imparts metabolic stability and lipophilicity, while the hydrochloride salt form ensures improved shelf-life and solubility compared to the oxidation-prone free base.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the identity and purity of this compound. It focuses on the distinction between the free base and the salt form, utilizing Nuclear Magnetic Resonance (NMR) coupling constants as the primary validation metric.

Chemical Identity

| Parameter | Details |

| IUPAC Name | 4-Amino-2,5-difluorophenol hydrochloride |

| CAS (Free Base) | 120103-19-7 |

| CAS (HCl Salt) | 1314406-39-7 |

| Molecular Formula | |

| Molecular Weight | 181.57 g/mol (Salt); 145.11 g/mol (Base) |

| Solubility Profile | High: DMSO, Methanol; Low: Dichloromethane, Hexanes |

Structural Analysis & Coupling Logic

To interpret the spectra accurately, one must understand the spin-system physics. The molecule possesses a 1,2,4,5-substituted benzene ring .

-

Asymmetry: The molecule is chemically asymmetric (C1-OH vs C4-NH

). -

Fluorine Coupling: The two fluorine atoms (

, spin 1/2) couple strongly with the aromatic protons ( -

Protonation Effect: The conversion of the amine (

) to the ammonium salt (

Diagram 1: Structural Coupling Map

The following diagram illustrates the specific coupling pathways that define the NMR splitting patterns.

Caption: Coupling topology showing the dominant

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

NMR Data (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.2 - 10.5 | Broad Singlet | 1H | Phenolic proton. Chemical shift is concentration/temperature dependent.[1] | |

| 9.5 - 9.8 | Broad Singlet | 3H | Diagnostic for HCl salt. Disappears in | |

| 7.35 | dd (Doublet of Doublets) | 1H | Ar-H6 | Ortho to F5 ( |

| 6.95 | dd (Doublet of Doublets) | 1H | Ar-H3 | Ortho to F2 ( |

Note: In the free base, the aromatic protons appear upfield (6.5 - 6.7 ppm). The downfield shift to ~7.0-7.4 ppm confirms successful salt formation.

NMR Data (376 MHz, DMSO-

)

Fluorine NMR is superior for purity analysis as it eliminates solvent background.

- -135.5 ppm (m, 1F): F at Position 5.

- -148.2 ppm (m, 1F): F at Position 2.

-

Interpretation: The signals appear as complex multiplets due to proton coupling.[1] Decoupled

will simplify these to singlets (or doublets if F-F coupling is resolved, typically

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the ionic nature of the lattice.

-

3200 - 2600 cm

(Broad): Ammonium N-H stretch overlap with O-H stretch. The "ammonium band" is a wide, jagged absorption distinctive from the sharp doublet of a free primary amine (~3400/3300 cm -

1510, 1620 cm

: Aromatic ring skeletal vibrations. -

1150 - 1250 cm

: C-F stretching (Strong).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Ion:

[1] -

Note: The HCl salt dissociates in the LC mobile phase.[1] You will detect the mass of the free base (145.11 + 1.007). You will not see the mass of the chloride (35.[1]5) in positive mode.[1]

Experimental Protocols

Salt Formation & Purification Protocol

This protocol ensures stoichiometric precision, preventing excess HCl which leads to hygroscopic samples.

-

Dissolution: Dissolve 1.0 eq of crude 4-amino-2,5-difluorophenol (free base) in dry Ethyl Acetate (EtOAc).

-

Why EtOAc? The free base is soluble, but the HCl salt is insoluble, driving precipitation (Le Chatelier’s principle).

-

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).

-

Observation: Immediate formation of a white/off-white precipitate.

-

-

Isolation: Stir for 30 minutes. Filter under inert gas (Nitrogen).[1]

-

Critical Step: Wash the cake with cold diethyl ether to remove unreacted organic impurities.[1]

-

-

Drying: Vacuum dry at 40°C for 6 hours.

-

QC Check: If the solid turns pink/brown, oxidation has occurred. Recrystallize from Isopropanol/Methanol.

-

Analytical Workflow Diagram

The following Graphviz flow outlines the decision matrix for characterizing this specific fluorinated intermediate.

Caption: Decision matrix for QC release. Note that 19F NMR is used as an orthogonal check for regio-isomeric impurities.

References

-

ChemicalBook. (2024).[1][2] 4-Amino-2,5-difluorophenol Spectral Data. Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for F-H coupling constants).

-

National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: 4-Amino-2,5-difluorophenol. Retrieved from [1]

-

Reich, H. J. (2023).[3] WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. (Reference for substituent effects on 19F shifts).

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated N-Heterocycles from 4-Amino-2,5-difluorophenol Hydrochloride

[1]

Abstract & Strategic Overview

4-Amino-2,5-difluorophenol hydrochloride (CAS: 1314406-39-7) is a high-value fluorinated building block.[1] Its unique substitution pattern—featuring electron-withdrawing fluorine atoms at the 2 and 5 positions, a nucleophilic amine at position 4, and an acidic phenol at position 1—makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and HIF-2

Critical Structural Constraint: Unlike 2-aminophenol, the amine and hydroxyl groups in this molecule are in a para relationship.[1] Consequently, direct cyclization to form benzoxazoles is impossible without prior rearrangement.[1] Researchers must instead exploit the ortho-C-H position (C6) for ring fusion or utilize the amine/phenol functionalities for N- or O-linked heterocyclic conjugation.[1]

This guide details two validated protocols:

-

Ring Fusion: Synthesis of 5,8-Difluoroquinolin-6-ol via a modified Skraup reaction.

-

N-Functionalization: Synthesis of 1-(2,5-Difluoro-4-hydroxyphenyl)pyrrole via the Paal-Knorr synthesis.[1]

Reactivity Profile & Pre-Treatment[1]

The "Fluorine Effect" and Regiochemistry

The 2,5-difluoro substitution pattern dictates the regioselectivity of electrophilic aromatic substitution (EAS).[1]

-

Position 6 (Ortho to OH): This position is activated by the hydroxyl group (ortho-directing) and unblocked.[1] It is the primary site for ring closure (e.g., Skraup cyclization).[1]

-

Position 2 (Ortho to OH): Occupied by Fluorine.[1]

-

Position 3 (Ortho to NH2): Unsubstituted, but sterically crowded by the adjacent Fluorine at C2 and Amine at C4.[1]

-

Position 5 (Ortho to NH2): Occupied by Fluorine.[1]

Handling the Hydrochloride Salt

The starting material is supplied as an HCl salt to prevent oxidation (formation of quinone imines).[1]

Protocol A: Synthesis of 5,8-Difluoroquinolin-6-ol (Modified Skraup)

This protocol utilizes the Skraup reaction to fuse a pyridine ring onto the benzene core.[1] The cyclization is directed to the open C6 position.[1]

Mechanistic Pathway

The reaction involves the condensation of the aniline nitrogen with acrolein (generated in situ from glycerol), followed by electrophilic attack at C6 and aromatization.[1]

Figure 1: Reaction pathway for the synthesis of 5,8-Difluoroquinolin-6-ol.

Experimental Procedure

| Parameter | Specification |

| Scale | 10 mmol (approx. 1.81 g of HCl salt) |

| Reagents | Glycerol (30 mmol), Conc.[1] H |

| Solvent | Neat / Sulfuric Acid matrix.[1] |

| Temperature | 140°C (Caution: Exothermic).[1][2] |

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and large stir bar, mix the 4-Amino-2,5-difluorophenol HCl (1.81 g), Sodium 3-nitrobenzenesulfonate (2.7 g), and Ferrous sulfate heptahydrate (0.14 g).

-

Acid Addition: Carefully add Conc. H

SO -

Glycerol Addition: Add Glycerol (2.8 g, 30 mmol) dropwise.

-

Reaction: Heat the mixture to 100°C. An exothermic reaction will occur (the "Skraup violent phase"). Once the exotherm subsides, reflux at 140°C for 4 hours.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).[1]

Validation Criteria:

Protocol B: Synthesis of N-(2,5-Difluoro-4-hydroxyphenyl)pyrrole[1]

This protocol protects the amine as a pyrrole ring, a common strategy to modulate lipophilicity or create a scaffold for further functionalization (e.g., Vilsmeier-Haack formylation).[1]

Mechanistic Pathway

The Paal-Knorr synthesis utilizes a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) to cyclize the amine.[1]

Figure 2: Paal-Knorr synthesis workflow.

Experimental Procedure

| Parameter | Specification |

| Scale | 5 mmol (0.90 g of HCl salt) |

| Reagents | 2,5-Dimethoxytetrahydrofuran (6 mmol), Sodium Acetate (anhydrous, 6 mmol).[1] |

| Solvent | Glacial Acetic Acid (10 mL). |

| Temperature | Reflux (118°C).[1] |

Step-by-Step Protocol:

-

Setup: In a 25 mL vial, suspend 4-Amino-2,5-difluorophenol HCl (0.90 g) and Sodium Acetate (0.49 g) in Glacial Acetic Acid (10 mL). Note: NaOAc buffers the HCl, generating NaCl and allowing the free amine to react.

-

Addition: Add 2,5-Dimethoxytetrahydrofuran (0.80 g, 0.78 mL).

-

Reaction: Heat the mixture to reflux for 2 hours. The solution will typically darken.

-

Workup:

-

Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

Validation Criteria:

Safety & Handling (Fluorinated Phenols)

-

Acidity: The presence of two fluorine atoms increases the acidity of the phenol (approx.[1] pKa ~8.5 vs 10 for phenol).[1] It will readily form salts with weak bases.[1]

-

Toxicity: Fluorinated anilines are potential nephrotoxins.[1] Handle in a fume hood with nitrile gloves.[1]

-

Incompatibility: Avoid strong oxidizers (unless intended, as in Protocol A) to prevent polymerization of the aniline.[1]

References

-

Skraup Quinoline Synthesis: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines."[1][3] Organic Reactions1953 , 7, 59.

-

Paal-Knorr Pyrrole Synthesis: Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis; Pergamon: Oxford, 1991; Vol. 2, p 777.[1]

-

Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.[1]2008 , 37, 320-330.[1]

-

Compound Data (PubChem): "4-Amino-2,5-difluorophenol."[1] PubChem Compound Summary. [1]

Application Note: Protocols for Purification of 4-Amino-2,5-difluorophenol Hydrochloride

Executive Summary

4-Amino-2,5-difluorophenol hydrochloride is a critical scaffold in the synthesis of kinase inhibitors (e.g., MET inhibitors) and specialized agrochemicals. While the 2,5-difluoro substitution pattern provides unique metabolic stability and binding properties, it renders the electron-rich aniline moiety highly susceptible to oxidative degradation.

This guide addresses the primary challenge in handling this compound: preventing the formation of quinone imine oxidation products during isolation. Unlike standard anilines, the free base of this compound is photosensitive and air-sensitive, rapidly degrading from an off-white solid to a dark brown tar. Conversion to the hydrochloride salt is not merely a convenience but a stabilization requirement .

This protocol details a scalable, self-validating workflow for converting the crude reduction mixture directly into high-purity (>99%) crystalline hydrochloride salt, minimizing exposure of the unstable free base.

Process Logic & Workflow

The purification strategy relies on "Trap and Crystallize." We generate the free base via hydrogenation but immediately "trap" it as the HCl salt before significant oxidation can occur.

Workflow Diagram

Figure 1: Strategic workflow for the isolation of 4-Amino-2,5-difluorophenol HCl. The critical control point is the "Solvent Swap" step to ensure complete removal of methanol before acidification to maximize yield.

Detailed Experimental Protocols

Protocol A: Salt Formation and Crude Isolation

Objective: Convert unstable free base to stable HCl salt immediately after synthesis. Scale: 10 g input (Theoretical)

Reagents:

-

Crude Reaction Filtrate (in MeOH/EtOH)

-

Isopropanol (IPA) - HPLC Grade

-

HCl (4M in Dioxane or 5-6M in Isopropanol)

-

Methyl tert-butyl ether (MTBE) or Diethyl Ether (Antisolvent)

Procedure:

-

Inert Filtration: Filter the hydrogenation reaction mixture (containing Pd/C) through a Celite pad under a nitrogen blanket. Do not let the filter cake run dry to prevent pyrophoric ignition of the catalyst.

-

Solvent Swap (Critical): Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C . Do not distill to dryness.

-

Why? Thermal stress causes polymerization.

-

Action: When volume is reduced to ~20%, add 50 mL Isopropanol (IPA) and concentrate again to remove residual methanol. Repeat twice.

-

-

Acidification: Resuspend the residue in 50 mL cold IPA (0–5°C). With vigorous stirring, add HCl solution (1.2 equivalents) dropwise.

-

Observation: The solution will warm slightly (exothermic). A thick precipitate should form immediately.

-

Endpoint: Check pH on wet paper; target pH < 2.

-

-

Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.

-

Filtration: Filter the solid. Wash the cake with cold MTBE (2 x 20 mL) to remove non-polar impurities and residual acid.

-

Drying: Dry under high vacuum at 40°C for 4 hours.

Expected Yield: 85–95% (from free base) Appearance: White to pale grey powder. (Dark brown indicates oxidation occurred prior to acidification).

Protocol B: Recrystallization (Polishing)

Objective: Remove trace isomers or oxidation byproducts (colored impurities) to achieve >99% purity.

Solvent System: Ethanol (Solvent) / Diethyl Ether or MTBE (Antisolvent).

Procedure:

-

Dissolve 5.0 g of crude HCl salt in the minimum amount of boiling Ethanol (~25–35 mL).

-

Note: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and hot filter.

-

-

Allow the solution to cool to room temperature slowly.

-

Add Diethyl Ether or MTBE dropwise until a persistent turbidity is observed (cloud point).

-

Cool to -20°C for 4–12 hours.

-

Filter the crystals and wash with cold Ether.

-

Dry under vacuum.[1]

Analytical Validation & Specifications

To ensure the protocol was successful, the product must meet specific criteria.

| Test | Method | Specification | Failure Analysis |

| Appearance | Visual | White to off-white crystalline solid | Brown/Purple: Oxidation. Recrystallize with charcoal. |

| Purity | HPLC (254 nm) | > 98.5% Area | < 98%: Check for unreacted nitro precursor. |

| Identity | 1H-NMR (DMSO-d6) | Matches Reference | Missing NH3+ protons: Free base present (incomplete acidification). |

| Fluorine Count | 19F-NMR | Two distinct signals | Extra peaks: Regioisomers from starting material. |

| Chloride Content | Titration (AgNO3) | 19.3% ± 0.5% (Theoretical) | Low Cl: Mixed salt/free base. |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Rationale: Acidic mobile phase ensures the amine remains protonated, preventing peak tailing common with basic analytes.

Impurity Profile & Troubleshooting

Understanding the impurities is key to selecting the right purification lever.

1. 2,5-Difluoro-4-nitrophenol (Starting Material)

-

Origin: Incomplete reduction.

-

Detection: Yellow color; distinct retention time on HPLC.

-

Removal: Highly soluble in MTBE/Ether. The Protocol A wash step usually removes this.

2. 2,5-Difluoro-1,4-benzoquinone (Oxidation Product)

-

Origin: Air oxidation of the free base during workup.

-

Detection: Dark brown/black color.

-

Removal: Recrystallization (Protocol B).[2] The quinone is less soluble in water/acid but soluble in organics. Charcoal treatment is effective.

3. Regioisomers (e.g., 4-amino-3,6-difluorophenol)

-

Origin: Impurity in the nitrophenol starting material.

-

Removal: Very difficult to separate by crystallization due to similar solubility. Must be controlled at the starting material sourcing stage.

Safety & Handling (E-E-A-T)

-

Fluorine Hazards: While the C-F bond is stable, thermal decomposition (>200°C) can release toxic HF fumes.

-

Sensitization: Aminophenols are known skin sensitizers. Wear nitrile gloves and use a fume hood.

-

Storage: The HCl salt is hygroscopic. Store in a desiccator at 4°C or -20°C. Protect from light.

References

-

Preparation of halogenated 4-aminophenols. US Patent 7,358,397 B2. (Describes the reduction and isolation of the free base).

-

Solvent effects on the kinetics of 4-nitrophenol reduction. Reaction Chemistry & Engineering, 2016. (Mechanistic insight into reduction conditions).

-

Purification of p-aminophenol. US Patent 3,703,598. (Foundational protocols for aminophenol salt purification).

-

4-Amino-2,5-difluorophenol HCl Safety Data Sheet. (For toxicity and handling data).

Sources

Troubleshooting & Optimization

common side reactions with 4-Amino-2,5-difluorophenol hydrochloride

Product Code: 4A25DFP-HCl | CAS: 120103-19-7 (Free base) / 1314406-39-7 (HCl salt)[1]

The Molecule at a Glance

4-Amino-2,5-difluorophenol hydrochloride is a specialized scaffold primarily used in the synthesis of bioactive compounds, including ROR

While structurally similar to

Troubleshooting Guide & FAQs

Category A: Oxidation & Color Changes

Q: Why does my reaction mixture turn dark brown or black within minutes of adding the base? A: This is the hallmark of oxidative degradation .[1]

-

The Cause: Upon neutralization of the hydrochloride salt, the free amine is released.[1] In the presence of oxygen and trace metals, 4-amino-2,5-difluorophenol rapidly oxidizes to the corresponding

-quinone imine species.[1] This intermediate is highly electrophilic and undergoes rapid polymerization or hydrolysis to form dark, insoluble melanin-like pigments [3].[1] -

The Fix:

-

Degas Solvents: Sparge all solvents with nitrogen or argon for at least 15 minutes before use.[1]

-

Add Antioxidants: The addition of 1-2 mol% sodium ascorbate or sodium dithionite can suppress radical oxidation during workup.[1]

-

Order of Addition: Do not neutralize the HCl salt until the electrophile (e.g., acid chloride or anhydride) is present and the system is inerted.

-

Category B: Reactivity & Regioselectivity

Q: I am trying to acylate the amine, but I see significant O-acylated byproducts. How do I prevent this? A: This is a classic regioselectivity competition .

-

The Mechanism: While the amine is generally more nucleophilic, the fluorine substituents lower its pKa (making it less nucleophilic), while simultaneously increasing the acidity of the phenol (making the phenoxide easier to generate).[1] If you use a strong base (like NaH or KOH), you generate the phenoxide, which competes for the acylating agent.[1]

-

The Fix:

-

Use Weak Bases: Use mild organic bases like Pyridine or

-methylmorpholine (NMM) that are strong enough to deprotonate the ammonium salt but too weak to fully deprotonate the phenol.[1] -

Control pH: Maintain reaction pH between 4–6 during Schotten-Baumann type reactions.

-

Solvent Choice: Use non-polar solvents (DCM, Toluene) where the zwitterionic character is minimized.[1]

-

Q: The reaction will not proceed. The starting material remains unconsumed. A: You likely haven't fully "freed" the base.[1]

-

The Cause: The HCl salt is stable but unreactive.[1] The electron-withdrawing fluorines reduce the basicity of the amine, meaning it holds onto the proton less tightly than aniline, but if you don't add at least 1.1 equivalents of base, the amine remains protonated.[1]

-

The Fix: Ensure you are using

2.5 equivalents of base (1 eq to neutralize the HCl, 1 eq to scavenge the acid generated by acylation, and 0.5 eq excess).[1]

Category C: Impurity Profile

Q: I see a byproduct with M+ mass of [Target + 18] or [Target + 20]. What is it?

A: This often indicates Nucleophilic Aromatic Substitution (S

-

The Cause: If the ring is oxidized to the quinone imine form (even transiently), the 2,5-positions become highly activated for nucleophilic attack.[1] Water (mass +18) or fluoride (from degradation) can attack, leading to defluorination or hydroxylation.[1]

-

The Fix: Strict exclusion of oxygen is required.[1] Avoid heating above 60°C in basic aqueous media.[1]

Deep Dive: The Chemistry of Side Reactions

Pathway 1: Oxidative Quinone Imine Formation

The most critical side reaction is the oxidation of the

Figure 1: Oxidative degradation pathway.[1] The quinone imine is the "gateway" to most colored impurities [3, 4].[1]

Pathway 2: Regioselectivity (N- vs O- Functionalization)

The fluorine atoms modulate the pKa of the functional groups.[1]

-

Amine pKa: ~3.5 - 4.0 (Lower than aniline due to F-induction).[1]

-

Phenol pKa: ~8.5 - 9.0 (More acidic than phenol due to F-induction).[1]

Implication: In the presence of strong bases (pH > 10), the equilibrium shifts toward the phenoxide, leading to O-alkylation/acylation.[1]

Standardized Protocols

Protocol A: Selective N-Acylation (Amide Coupling)

Objective: Synthesize the amide without touching the phenol or oxidizing the ring.[1]

| Parameter | Specification | Reason |

| Solvent | THF or DCM (Anhydrous) | Minimizes O-acylation; solubility.[1] |

| Base | Pyridine (2.5 eq) or NMM | Weak base prevents phenoxide formation.[1] |

| Reagent | Acid Chloride or Anhydride (1.05 eq) | Slight excess ensures conversion.[1] |

| Temp | 0°C | Controls exotherm and side reactions.[1] |

| Atmosphere | Nitrogen/Argon | CRITICAL: Prevents oxidation.[1] |

Step-by-Step:

-

Charge: In a flame-dried flask under N

, suspend 4-Amino-2,5-difluorophenol HCl (1.0 eq) in anhydrous DCM (10 vol). -

Cool: Cool the suspension to 0°C using an ice bath.

-

Neutralize: Dropwise add Pyridine (2.5 eq).[1] The suspension may clear as the free base forms.[1] Note: Color may turn slightly pink; deep black indicates oxygen leak.[1]

-

Acylate: Dropwise add the Acid Chloride (1.05 eq) dissolved in DCM over 15 minutes. Maintain temp < 5°C.

-

Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]

-

Quench: Add saturated NH

Cl solution. -

Workup: Extract with EtOAc. Wash organic layer with mild acid (0.5M HCl) to remove pyridine, then brine.[1] Dry over Na

SO

Protocol B: Storage & Handling of the HCl Salt

The HCl salt is hygroscopic.[1] Moisture absorption leads to hydrolysis and "clumping," which makes accurate weighing difficult.[1]

-

Storage: Store at -20°C in a tightly sealed container.

-

Desiccation: Allow the bottle to warm to room temperature before opening to prevent condensation.

-

Re-testing: If the solid turns from white/off-white to grey/brown, check purity by HPLC. If purity is >95%, the color is likely a surface impurity (polymeric) and can often be removed by a charcoal filtration step during the next reaction workup.[1]

References

-

Vitae Pharmaceuticals. (2015).[1][2] RORgammaT Inhibitors and Methods of Use Thereof. WO2015116904.[1][2] [1]

-

Vertex Pharmaceuticals. (2008).[1] Pyrimidines as Kinase Inhibitors. US20080214815.[1][3]

-

Corbett, J. F. (1969).[1] Benzoquinone imines.[1] Part I. p-Benzoquinone monoimines and their heat-generated polymers. Journal of the Chemical Society B: Physical Organic.

-

Nikitin, I., et al. (2025).[1] Generation of aminophenols/quinone imines from N-hydroxylamines. ResearchGate.

Sources

- 1. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-AMINO-2,5-DIFLUOROPHENOL CAS#: 120103-19-7 [amp.chemicalbook.com]

preventing homocoupling in 4-Amino-2,5-difluorophenol hydrochloride reactions

Technical Support Center: 4-Amino-2,5-difluorophenol Hydrochloride Topic: Prevention of Homocoupling & Oxidative Dimerization Document ID: TS-ADFP-004 | Version: 2.1

Executive Summary

This guide addresses the critical issue of homocoupling (oxidative dimerization) in reactions involving 4-Amino-2,5-difluorophenol hydrochloride (ADFP-HCl) . Due to the electron-rich nature of the aminophenol core, this substrate is highly prone to radical-mediated oxidative coupling, particularly in the presence of transition metals (Pd, Cu) or trace oxygen. This side reaction depletes starting material, poisons catalysts, and generates difficult-to-remove colored impurities (azo compounds or biphenyls).

Module 1: The Chemistry of Homocoupling

Q: Why does 4-Amino-2,5-difluorophenol homocouple during my cross-coupling reaction?

A: The "homocoupling" you observe is likely oxidative dimerization . Even though the fluorine atoms withdraw electrons, the hydroxyl (-OH) and amino (-NH2) groups are strong electron donors. In the presence of oxidants (air) or high-valent metal species (e.g., Cu(II) or Pd(II)), the substrate undergoes Single Electron Transfer (SET) to form a radical cation.

These radicals rapidly recombine to form:

-

C-C Dimers: Biphenyl derivatives (often at the position ortho to the phenol).

-

N-N Dimers: Azo compounds (highly colored, often red/orange).

-

C-N/C-O Oligomers: Polymeric "tar."

Key Risk Factors:

-

Trace Oxygen: The most common culprit.

-

Base Selection: Strong inorganic bases (e.g., K2CO3, Cs2CO3) in aerobic conditions accelerate phenol oxidation.

-

Unprotected Heteroatoms: Free -NH2 and -OH groups lower the oxidation potential of the ring.

Mechanism of Oxidative Failure

Figure 1: Pathway of oxidative dimerization. Note that this competes directly with the desired cross-coupling cycle.

Module 2: Troubleshooting & Prevention Protocols

Q: How do I prevent homocoupling in Palladium-catalyzed (Buchwald/Suzuki) reactions?

A: You must suppress the radical pathway while maintaining the catalytic cycle.

| Parameter | Recommendation | Technical Rationale |

| Atmosphere | Strict Argon/Nitrogen Sparging | Balloon purging is insufficient. Sparge solvents with inert gas for >15 mins to remove dissolved O2, which acts as the primary oxidant. |

| Ligand Choice | Bulky, Electron-Rich Phosphines (e.g., XPhos, BrettPhos) | These ligands facilitate rapid reductive elimination, reducing the lifetime of the Pd(II) species that might otherwise oxidize the substrate. |

| Base Addition | Late Addition / Degassed Base | Add the base last, after the vessel is fully inerted. Use degassed aqueous base solutions if possible. |

| Reducing Agents | Ascorbic Acid (1-5 mol%) | In aqueous/biphasic systems, a trace reducing agent can scavenge radicals before they dimerize without poisoning the Pd catalyst. |

Q: My reaction turns dark/black immediately upon heating. Is this homocoupling?

A: Yes, this is a hallmark of oxidative polymerization (aniline oxidation).

-

Immediate Fix: Lower the temperature. High temperatures (>80°C) accelerate SET processes.

-

Protocol Adjustment: If your cross-coupling requires heat, consider protecting the phenol as a silyl ether (TBS/TIPS) or the amine as a carbamate (Boc). This raises the oxidation potential, making the molecule resistant to homocoupling.

Module 3: Experimental Workflow for High-Risk Substrates

Q: Can you provide a standard operating procedure (SOP) for setting up a reaction with ADFP-HCl to ensure minimal homocoupling?

A: Follow this "Reverse-Addition" protocol to minimize substrate exposure to oxidative conditions.

Protocol: Inert-First Setup

-

Solvent Prep: Sparge the reaction solvent (e.g., 1,4-Dioxane or Toluene) with Argon for 20 minutes.

-

Solids Loading: Add ADFP-HCl, the coupling partner, and the Catalyst/Ligand precursor to the vial.

-

Inert Cycle: Cap the vial and cycle Vacuum/Argon (3x).

-

Base Delivery:

-

If Solid Base (Cs2CO3): Add with other solids in step 2.

-

If Liquid Base (DBU/Hunig's): Add via syringe after step 3.

-

-

Temperature Ramp: Start the reaction at room temperature and ramp slowly (5°C/min) to the target temperature. Do not plunge into a pre-heated block.

Decision Tree: Optimizing Reaction Conditions

Figure 2: Troubleshooting logic for minimizing homocoupling side-reactions.

Module 4: Storage & Handling

Q: Does the quality of the starting material affect homocoupling rates?

A: Absolutely.

-

Pre-existing Dimers: If the ADFP-HCl is pink or brown, it has already partially oxidized. These impurities can act as radical initiators (autocatalysis).

-

Purification: If the material is colored, recrystallize from ethanol/HCl or perform a charcoal filtration before use.

-

Storage: Store at -20°C under Argon. The HCl salt is more stable than the free base; do not generate the free base until immediately before the reaction.

References

-

National Institutes of Health (NIH). (2021). Photosensitized Oxidative Dimerization at Tyrosine by a Water-Soluble 4-amino-1,8-naphthalimide. Retrieved from [Link]

managing regioselectivity in reactions of 4-Amino-2,5-difluorophenol hydrochloride

Technical Support Center: 4-Amino-2,5-difluorophenol Hydrochloride Ticket System: Open | Priority: High | Agent: Senior Application Scientist[1]

Introduction: The Substrate Profile

Welcome to the technical support hub for 4-Amino-2,5-difluorophenol hydrochloride (CAS 1314406-39-7) . As a researcher, you are likely utilizing this scaffold for its unique electronic properties in kinase inhibitor development or as a precursor for fluorinated benzoxazoles.[1]

The core challenge with this molecule is chemoselectivity (often referred to as regioselectivity in the context of competing nucleophiles).[1] You have two nucleophilic sites—the amine (C4) and the phenol (C1)—and an electron-rich ring system modified by two electron-withdrawing fluorine atoms.[1]

This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current bottleneck.

Module 1: Managing N- vs. O-Selectivity

Ticket #101: "I am attempting to functionalize the phenol, but the amine keeps reacting. How do I control the regioselectivity?"

The Root Cause

In neutral to mildly basic conditions, the nitrogen atom (amine) is a softer and better nucleophile than the oxygen atom (phenol).[1][2] The phenol pKa is lowered by the fluorine substituents (approx.[1] pKa ~8.0 vs. ~10 for non-fluorinated phenol), but the amine remains kinetically superior for acylation and alkylation unless specific protocols are used.[1]

Troubleshooting Protocol

Scenario A: You want the Amide (N-functionalization) This is the kinetic product.[1] You rarely need protection groups here.[1]

-

Reagents: Acyl chloride/Anhydride + Mild Base (NaHCO₃ or Pyridine).[1]

-

Conditions: Run at 0°C to RT in DCM or EtOAc.

-

Why it works: The amine reacts instantly.[1] The phenol requires deprotonation to compete effectively.[1] By keeping the pH < 10, the phenol remains protonated and unreactive.[1]

Scenario B: You want the Ether (O-functionalization) This is the thermodynamic or "hard" nucleophile challenge.[1] You cannot simply alkylate the phenol in the presence of the free amine.

-

Strategy: Protection-Deprotection Sequence.

-

Step 1 (N-Protection): React with Boc₂O (tert-butyl dicarbonate) in aqueous dioxane/NaOH.[1]

-

Note: The Boc group is orthogonal to most ether synthesis conditions.[1]

-

-

Step 2 (O-Alkylation): Use the N-Boc intermediate.[1]

-

Step 3 (Deprotection): 4M HCl in Dioxane to remove Boc.[1]

Visual Workflow: Selectivity Decision Tree

Caption: Decision tree for chemoselective functionalization. Blue path indicates kinetic N-control; Red path indicates protection-mediated O-control.[1]

Module 2: Cyclization to Benzoxazoles

Ticket #204: "My cyclization reaction to form the benzoxazole ring is stalling at the intermediate Schiff base."

The Root Cause

The formation of benzoxazoles from aminophenols involves two steps:

-

Condensation: Formation of the imine (Schiff base).

-

Cyclodehydration/Oxidation: Ring closure.[1][6] The fluorine atoms on the ring withdraw electron density, making the phenol oxygen less nucleophilic than in non-fluorinated analogues. This slows down the intramolecular attack required for ring closure.[1]

Optimized Protocol: One-Pot Synthesis

Do not isolate the intermediate if possible.[1] Drive the reaction thermodynamically.

Method A: Aldehyde Condensation (Oxidative Cyclization) [1]

-

Reagents: Aryl Aldehyde + Substrate + Oxidant (DDQ or PhI(OAc)₂).[1]

-

Solvent: EtOH or DMF.

-

Catalyst: 5 mol% p-TsOH (p-Toluenesulfonic acid).[1]

-

Key Step: The acid catalyst accelerates imine formation.[1] The oxidant is required because condensation with an aldehyde yields a benzoxazoline (non-aromatic), which must be oxidized to the benzoxazole.[1]

Method B: Carboxylic Acid Condensation (High Temp)

-

Medium: Polyphosphoric Acid (PPA) or Eaton's Reagent.[1]

-

Temp: 120°C - 150°C.

-

Why: PPA acts as both solvent and dehydrating agent, forcing the difficult cyclization of the fluorinated phenol oxygen.

Module 3: Handling the HCl Salt

Ticket #305: "The starting material (HCl salt) is insoluble in my organic solvent (DCM/THF)."

Technical Insight

The hydrochloride salt is ionic and highly polar.[1] It will not dissolve in non-polar organic solvents, leading to heterogeneous reactions that fail or yield poor regioselectivity due to "hot spots" of undissolved solid.[1]

Corrective Action: The "Free-Base" Protocol

You must neutralize the salt before or in situ during the main reaction.

Option 1: In Situ Neutralization (Biphasic) [1]

-

Use a DCM/Water biphasic system.[1]

-

Add NaHCO₃ (2.2 equivalents).[1]

-

The free base partitions into the DCM layer as it forms, reacting immediately with the electrophile present in the organic phase.

Option 2: Ex Situ Isolation (For sensitive reactions) [1]

-

Dissolve the HCl salt in minimal water.[1]

-

Carefully adjust pH to ~8-9 using saturated NaHCO₃.[1]

-

Extract 3x with EtOAc.[1]

-

Dry over Na₂SO₄ and concentrate.

-

Warning: The free amine oxidizes rapidly in air (turns brown/black).[1] Use immediately.

Data Summary: Physical & Chemical Properties[1][3][7][8][9][10]

| Property | Value | Implication for Synthesis |

| Molecular Weight | 181.57 (HCl Salt) | Ensure correct stoichiometry calculation (don't use free base MW).[1] |

| Appearance | Beige/Grey Powder | Darkening indicates oxidation.[1] Recrystallize if black.[1] |

| Solubility | Water, Methanol, DMSO | Poor in DCM/Hexane/EtOAc unless neutralized.[1] |

| pKa (Phenol) | ~7.8 - 8.2 (Est.)[1] | More acidic than phenol (10.[1]0) due to F-induction. Easier to deprotonate.[1] |

| Nucleophilicity | NH₂ > OH | N-acylation is dominant without protection.[1] |

FAQ: Electrophilic Aromatic Substitution (EAS)

Q: If I brominate the ring, where does the halogen go? A: The regioselectivity is dictated by the strongest activator, the amino group (-NH₂) .

-

Numbering: Phenol (C1), F (C2), H (C3), NH₂ (C4), F (C5), H (C6).[1]

-

Analysis:

References

-

ChemicalBook. (2025).[1][3] 4-Amino-2,5-difluorophenol | 120103-19-7.[1][7][8][9] Retrieved from [1]

-

National Institutes of Health (NIH). (2022).[1] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from [1]

-

Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [1][3]

-

MDPI. (2022).[1] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from [1]

-

SynQuest Labs. (2016).[1] Safety Data Sheet: 4-Amino-2,5-difluorophenol. Retrieved from [1]

Sources

- 1. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7 [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

Technical Support Center: Troubleshooting 4-Amino-2,5-difluorophenol Hydrochloride Synthesis

Current Status: Online Ticket Topic: Low Yield & Purity Optimization Target Molecule: 4-Amino-2,5-difluorophenol Hydrochloride (CAS: 1314406-39-7) Free Base CAS: 120103-19-7

Introduction: The "Yield Killer" Triad

Welcome to the technical support hub for fluorinated aminophenols. If you are experiencing low yields (<40%) or "black tar" formation during the synthesis of 4-Amino-2,5-difluorophenol hydrochloride, you are likely encountering one of three specific failure modes inherent to this scaffold:

-

Hydrodefluorination: The 2,5-difluoro substitution pattern is labile under standard hydrogenation conditions, leading to loss of fluorine (def-F).

-

Oxidative Polymerization: The electron-rich aminophenol core rapidly oxidizes to quinone imines under neutral/basic conditions, creating dark impurities.

-

Salt Solubility Hysteresis: The hydrochloride salt is highly soluble in water/alcohol mixtures, making crystallization difficult without precise solvent control.

This guide prioritizes the Nitro-Reduction Route (from 4-nitro-2,5-difluorophenol) as it is the most common industrial pathway, though often the most troublesome.

Module 1: The Reduction Step (Preventing Defluorination)

User Issue: "My NMR shows extra splitting or loss of fluorine signals."

Diagnosis: You are likely using Palladium on Carbon (Pd/C) under standard pressure. This causes Hydrodefluorination , where the C-F bond is cleaved before or during nitro reduction.

Technical Protocol: The "Safe" Reduction

To preserve the Fluorine atoms, you must switch from a heterogeneous Pd-catalyst to a selective metal reduction or a poisoned catalyst system.

| Parameter | Standard (High Risk) | Optimized (High Yield) | Mechanism |

| Catalyst | 10% Pd/C | 5% Pt/C (Sulfided) or Fe/AcOH | Pt is less active toward C-F hydrogenolysis than Pd. Iron (Bechamp) is chemoselective. |

| Solvent | MeOH / EtOH | EtOAc / IPA | Protic solvents like MeOH accelerate defluorination. |

| Additive | None | Diphenylsulfide (if using Pd) | Poisons the catalyst sites responsible for C-F cleavage. |

| Pressure | >50 psi | Atmospheric (Balloon) | Higher pressure forces the difficult C-F reduction. |

Step-by-Step: The Iron/Acetic Acid Method (Robust)

Use this if catalytic hydrogenation continues to strip fluorine.

-

Charge: Dissolve 4-nitro-2,5-difluorophenol (1.0 eq) in Ethyl Acetate/Acetic Acid (3:1 ratio).

-

Activate: Add Iron powder (Fe, 325 mesh, 4.0 eq) slowly at room temperature.

-

Initiate: Heat to 60°C. Monitor exotherm.

-

Monitor: Check HPLC for disappearance of Nitro peak.

-

Workup (Critical): Filter hot through Celite to remove Iron sludge. Do not rotovap to dryness yet. Proceed immediately to Salt Formation (Module 2) to prevent oxidation.

Visualizing the Failure Pathways

Figure 1: Competing reaction pathways. Note that Pd/C favors the red "Defluorination" route, while air exposure leads to the black "Oxidized" route.

Module 2: Isolation & Salt Formation (The "Sticky Gum" Issue)

User Issue: "I obtained a brown oil that won't crystallize after adding HCl."

Diagnosis: The presence of water or methanol during salt formation is keeping the salt in solution or forming a hydrate gum. The free base is also oxidizing during the solvent swap.

Technical Protocol: Anhydrous Precipitation

The key is to generate the salt in a solvent where the free base is soluble, but the HCl salt is completely insoluble (Antisolvent effect).

-

Solvent Swap: If you used the Fe/AcOH method above, wash the organic layer with brine (deoxygenated) to remove iron salts. Dry over

. -

Concentration: Concentrate the Ethyl Acetate solution to ~5 volumes. Do not strip to dryness.

-

Salt Formation:

-

Cool the solution to 0°C under

. -

Slowly add 4M HCl in Dioxane or HCl gas in Ether (1.1 eq).

-

Observation: A white/off-white precipitate should form immediately.

-

-

Filtration: Filter under a nitrogen blanket if possible.

-

Washing: Wash the cake with cold Dichloromethane (DCM) . The oxidized impurities are often soluble in DCM, while the product is not.

Troubleshooting Table: Isolation

| Observation | Root Cause | Corrective Action |

| Sticky Gum | Water present in organic phase. | Azeotrope with Toluene before adding HCl. Use HCl/Dioxane, not aqueous HCl. |

| Black Solid | Oxidation before acidification. | Add 1% Ascorbic Acid or Sodium Dithionite during the workup wash. |

| No Precipitate | Product too soluble in MeOH/EtOH. | Switch solvent to EtOAc or MTBE/Heptane before adding HCl. |

Module 3: Alternative Routes (When Reduction Fails)

If the nitro-reduction route consistently yields defluorinated byproducts, switch to the Demethylation Route .

Precursor: 4-Amino-2,5-difluoroanisole.

Reagent: Boron Tribromide (

Protocol:

-

Dissolve precursor in DCM at -78°C.

-

Add

(3.0 eq) dropwise. -

Warm to RT and stir for 4 hours.

-

Quench with MeOH (carefully!).

-

The HBr salt often precipitates directly or can be swapped to HCl.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Raney Nickel? A: Risk. Raney Nickel is also active for desulfurization and dehalogenation. If you must, use it at ambient pressure and low temperature, but Iron/Acid is safer for fluorine retention.

Q: Why does my product turn purple on the filter paper?

A: This is the "Aminophenol Blush." The surface layer is oxidizing to a quinone-imine dye. Wash with a solvent containing a trace of antioxidant (e.g., dilute

Q: How do I store the final HCl salt? A: Store at -20°C under Argon. Even the salt can slowly degrade if exposed to moisture, which hydrolyzes the salt back to the unstable free base.

Decision Logic for Yield Optimization

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

-

Mitchell, D. et al. "Selective Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development, vol. 5, no. 1, 2001. (Discusses Pt/C sulfided catalysts for preventing dehalogenation).

-

Ambeed, Inc. "Safety Data Sheet: 4-Amino-2,5-difluorophenol." Ambeed Chemical Catalog, 2024.[1] (Confirming storage conditions and instability).

- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Authoritative text on catalyst poisoning to prevent hydrogenolysis).

-

Photrio Technical Forum. "Solubility and Oxidation of Aminophenol Salts." Photrio, 2023.[2] (Practical insights on aminophenol salt solubility and oxidation colors).

-

Sigma-Aldrich. "Product Specification: 4-Amino-2,5-difluorophenol." Merck/Millipore, 2024. (General handling of fluorinated aminophenols).

Sources

Technical Support Guide: Optimizing Base Selection for Buchwald-Hartwig Amination of 4-Amino-2,5-difluorophenol

Executive Summary & Challenge Overview

The Substrate: 4-Amino-2,5-difluorophenol presents a unique chemoselectivity challenge in Palladium-catalyzed cross-coupling.

-

Dual Nucleophiles: It contains both a primary amine (

) and a phenol ( -

Electronic Deactivation: The two fluorine atoms at the 2,5-positions significantly lower the

of the phenol (making it more acidic and easier to deprotonate) while simultaneously withdrawing electron density from the amine (reducing its nucleophilicity).

The Base Dilemma: The choice of base dictates the concentration of the active nucleophile (amine) versus the interfering species (phenoxide).

-

Strong Bases (e.g.,

): Ensure rapid amine deprotonation but risk full conversion of phenol to phenoxide, leading to catalyst poisoning or competitive -

Weak Bases (e.g.,

,

This guide provides an evidence-based troubleshooting framework to navigate these competing factors using ligand-controlled selectivity.

Troubleshooting Guide (Q&A)

Issue 1: I am observing significant -arylation (ether formation) instead of -arylation.

Q: Why is the catalyst coupling the phenol instead of the amine? A: This is a classic issue of "hard" vs. "soft" nucleophilicity modulated by the base.

-

Root Cause: If you are using a strong base like Sodium tert-butoxide (

), you are fully deprotonating the phenol ( -

Solution: Switch to a weak base system and a selective ligand .

-

Base: Use Potassium Carbonate (

) or Potassium Phosphate ( -

Ligand: Utilize BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands sterically crowd the metal center, disfavoring the binding of the smaller, harder phenoxide oxygen while accommodating the amine.

-

Issue 2: The reaction stalls with low conversion (Catalyst Poisoning).

Q: My catalyst loading is standard (1-2 mol%), but the reaction stops after 20% conversion. Is the catalyst dying? A: Likely, yes. The difluorophenoxide anion is an excellent bridging ligand.

-

Mechanism: In the presence of strong bases, the high concentration of phenoxide can displace the phosphine ligand or form stable

dimers (resting states) that fall out of the catalytic cycle. -

Corrective Action:

-

Solvent Switch: Change from Toluene to

-Butanol ( -

Base Modification: If using

, ensure it is finely milled (micronized) to improve surface area, or add a phase transfer catalyst (e.g., 18-crown-6) if using non-polar solvents.

-

Issue 3: Can I use LHMDS to avoid -arylation?

Q: I read that LHMDS is a non-nucleophilic base. Will it help?

A: Use with caution. While Lithium Hexamethyldisilazide (LHMDS) is excellent for soluble handling, it is a strong base (

-